molecular formula C7H5ClN4O2 B3348423 2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine CAS No. 170309-05-4

2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine

Cat. No.: B3348423
CAS No.: 170309-05-4
M. Wt: 212.59 g/mol
InChI Key: AOCBONCULAMVNG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine is a versatile chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This multifunctional scaffold is structurally related to purine bases, which allows it to interact with a variety of biological targets, making it a valuable building block for developing novel therapeutic agents . The core imidazo[1,2-a]pyrimidine structure is recognized in scientific literature for its wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The presence of both a reactive chloromethyl group and a nitro moiety on this scaffold provides two distinct points for chemical modification. The chloromethyl group is a prime handle for nucleophilic substitution reactions, enabling the introduction of sulfur-containing and other functional groups . Concurrently, the nitro group can facilitate further functionalization or contribute to electronic properties that influence binding affinity. This compound is particularly valuable in the search for new anti-infective drugs. Research on closely related analogues has demonstrated potential efficacy against Gram-positive bacteria and fungal pathogens like C. albicans , as well as against protozoan parasites such as Leishmania and Trypanosoma . Furthermore, its structural framework has been investigated in in silico studies as a potential antiviral agent, showing promising binding affinity to key protein targets like the SARS-CoV-2 spike protein . Researchers can utilize this intermediate to synthesize and explore new derivatives aimed at overcoming antimicrobial resistance or addressing neglected tropical diseases. Application Note: This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c8-4-5-6(12(13)14)11-3-1-2-9-7(11)10-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCBONCULAMVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471729
Record name Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170309-05-4
Record name Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-chloromethylimidazole with nitropyrimidine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine

The synthesis of this compound typically involves a multi-step process that includes cyclocondensation reactions and subsequent nitration. For example, a study described the cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine followed by nitration to yield the desired compound. The overall yield and purity of the compound can vary based on the conditions employed during synthesis .

Antiparasitic Activity

Recent studies have highlighted the effectiveness of this compound against various parasitic infections, particularly those caused by Leishmania species. For instance:

  • Antileishmanial Activity : Compounds derived from imidazo[1,2-a]pyrimidine structures have shown promising antileishmanial activity with IC50 values less than 10 μM against Leishmania donovani and Leishmania major . Specifically, derivatives of this compound have been reported to outperform established treatments like miltefosine.
  • Mechanism of Action : The mechanism by which these compounds exert their effects is still under investigation but may involve interference with critical metabolic pathways in the parasites .

Antibacterial Properties

The antibacterial activity of imidazo[1,2-a]pyrimidine derivatives has also been explored. A series of compounds were synthesized and tested for their in vitro antibacterial efficacy against various strains. The results indicated that certain modifications to the imidazo[1,2-a]pyrimidine core structure enhanced antibacterial potency .

Case Studies and Research Findings

Several key studies provide insights into the applications and effectiveness of this compound:

Study ReferenceFocus AreaKey Findings
Antileishmanial ActivityIdentified compounds with IC50 < 10 μM against Leishmania.
Structural SimplificationDeveloped simpler analogs maintaining antileishmanial efficacy.
Antibacterial ActivityDemonstrated significant antibacterial effects in vitro against multiple strains.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA or proteins, leading to cell death. The chloromethyl group can also participate in nucleophilic substitution reactions with cellular nucleophiles, further contributing to its biological activity .

Comparison with Similar Compounds

Core Heterocycle Variations

The imidazo[1,2-a]pyrimidine core distinguishes the target compound from analogs with pyridine or pyridazine cores. For example:

Compound Core Structure Key Substituents Key Properties
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine Pyrimidine (2N) Cl-CH2, NO2 Enhanced π-π stacking, polarizability
3-Nitroimidazo[1,2-a]pyridine Pyridine (1N) Cl-CH2, NO2 Lower electron deficiency; reduced metabolic stability
3-Nitroimidazo[1,2-b]pyridazine Pyridazine (2N) NO2, sulfonyl groups Improved aqueous solubility (~2.5x vs. pyridine)

Key Findings :

  • Pyrimidine cores exhibit greater electron deficiency than pyridine, enhancing interactions with biological targets .
  • Pyridazine analogs show superior solubility due to additional hydrogen-bonding sites .

Substituent Effects

Substituents at position 2 significantly modulate physicochemical and biological properties:

Compound Substituent at Position 2 Aqueous Solubility (μg/mL) LogP Antikinetoplastid IC50 (μM)
This compound Cl-CH2 12.3 ± 1.5 1.8 0.45 ± 0.02
2-Methyl-3-nitroimidazo[1,2-a]pyridine CH3 8.9 ± 0.7 2.1 1.2 ± 0.1
2-[(4-Fluorophenylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine (4-F-C6H4SO2)-CH2 34.6 ± 2.1 0.9 0.78 ± 0.05

Key Findings :

  • Chloromethyl derivatives exhibit moderate solubility but superior potency compared to methyl analogs .
  • Sulfonylmethyl groups (e.g., 4-fluorophenylsulfonyl) enhance solubility via polar interactions but may reduce membrane permeability (higher LogP correlates with lower activity) .

Biological Activity

2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to compile and analyze the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The structure of this compound consists of a nitroimidazole moiety which is known for its role in various pharmacological activities. The presence of chlorine and nitro groups enhances its reactivity and biological potential.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Nitroimidazole derivatives are widely recognized for their efficacy against anaerobic bacteria and protozoa. Studies have shown that compounds with similar structures exhibit potent antibacterial properties against strains such as Mycobacterium tuberculosis and Trichomonas vaginalis .
  • Antitumor Activity : There is growing evidence that nitroimidazole compounds can act as radiosensitizers in hypoxic tumor cells. For instance, modifications in the nitroimidazole structure have been linked to enhanced binding affinity to DNA, leading to increased cytotoxicity in hypoxic environments .

Antimicrobial Studies

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A comparative analysis with other nitroimidazoles revealed that it retains effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable or superior to established antibiotics .

CompoundMIC (µg/mL)Target Organism
This compound0.5Staphylococcus aureus
Misonidazole1.0Trichomonas vaginalis
Metronidazole0.75Entamoeba histolytica

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve DNA intercalation, leading to disruption of cellular processes in hypoxic conditions .

  • Case Study : In a study involving A431 vulvar epidermal carcinoma cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 5 µM) compared to untreated controls .

The biological activity of this compound is attributed to several mechanisms:

  • Nitroreduction : The nitro group in the compound is reduced under anaerobic conditions, generating reactive intermediates that damage cellular components such as DNA.
  • Radiosensitization : The compound enhances the effects of radiation therapy by selectively targeting hypoxic tumor cells, which are typically resistant to conventional treatments .

Q & A

Q. What are the standard synthetic routes for 2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine?

The compound is typically synthesized via cyclocondensation and nitration. For example, describes a method where 1,3-dichloroacetone reacts with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to yield the target compound. Another approach in involves substituting the chlorine atom in the chloromethyl group using sodium benzenesulfinate. Key parameters include solvent choice (e.g., acetonitrile or ethanol), reaction temperature (reflux conditions), and stoichiometric ratios of reagents.

Q. How is the compound characterized using spectroscopic methods?

Characterization relies on a combination of techniques:

  • Melting Point : Used to assess purity (e.g., 173–175°C for derivatives in ).
  • TLC : Monitors reaction progress (e.g., Rf values in cyclohexane/ethyl acetate systems; ).
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent environments (e.g., vinyl group signals at δ 5.74–6.07 ppm in ).
  • HRMS : Confirms molecular weight (e.g., 440.1219 for derivatives in ).
  • IR Spectroscopy : Identifies functional groups (e.g., nitro group absorption at ~1,350 cm⁻¹; ).

Q. What are common downstream reactions for modifying the chloromethyl group?

The chloromethyl group is reactive toward nucleophilic substitution. and demonstrate its replacement with sulfinate or thiol groups. For example, sodium benzenesulfinate substitutes chlorine to form sulfone derivatives, while thiourea yields isothiouronium intermediates for alkylthio derivatives. Reaction conditions (e.g., reflux in ethanol, NaOH as a base) critically influence yield and selectivity.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yields?

Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., 1,2-dimethoxyethane in ) enhance cyclocondensation efficiency.
  • Temperature Control : Reflux conditions (80–100°C) are standard for nitration and substitution reactions ( ).
  • Catalyst Use : While not explicitly mentioned in the evidence, base catalysts (e.g., NaOH in ) improve alkylation efficiency.
  • Stoichiometry : Excess alkylating agents (3 eq. in ) drive substitutions to completion.

Q. How can structural ambiguities in complex derivatives be resolved?

Advanced techniques include:

  • 2D NMR : Resolves overlapping signals (e.g., NOESY for spatial proximity of substituents).
  • X-ray Crystallography : Provides definitive structural confirmation (e.g., crystal data in for related imidazo-pyrimidines).
  • Isotopic Labeling : Traces reaction pathways to confirm substitution sites.

Q. What methodologies assess the compound's bioactivity?

outlines protocols for antibacterial testing:

  • Strains : Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., P. aeruginosa 933C/21) bacteria.
  • Assays : Broth microdilution to determine minimum inhibitory concentrations (MICs).
  • Controls : Reference antibiotics (e.g., ciprofloxacin) validate assay sensitivity.
  • Data Interpretation : MIC values ≤10 µg/mL indicate potent activity.

Contradictions and Recommendations

  • Yield Discrepancies : Derivatives in show yields ranging from 68% to 95%, influenced by steric hindrance (e.g., bulky substituents reduce efficiency).
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the chloromethyl position, facilitating substitutions ( ).

Key Data from Evidence

ParameterExample DataSource
Melting Point Range159–160°C (for 3v in )
HRMS AccuracyΔ 0.0004 (369.1352 vs. 369.1348)
Antibacterial MIC Range2–32 µg/mL (for derivatives in )

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine
Reactant of Route 2
2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine

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